An In-depth Technical Guide to the Physical Properties of (4-Chloro-2-propoxyphenyl)boronic acid
An In-depth Technical Guide to the Physical Properties of (4-Chloro-2-propoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of (4-Chloro-2-propoxyphenyl)boronic acid, a key building block in contemporary drug discovery and organic synthesis. As a substituted phenylboronic acid, its utility in cross-coupling reactions and its potential as a pharmacophore demand a thorough understanding of its physicochemical characteristics. This document moves beyond a simple data sheet, offering insights into the causality behind its properties and providing actionable experimental protocols for their validation.
Core Molecular and Physical Characteristics
(4-Chloro-2-propoxyphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a chloro group, a propoxy group, and a boronic acid moiety. These functional groups collectively influence its reactivity, solubility, and crystalline nature.
| Property | Value | Source |
| CAS Number | 1256355-03-9 | [1][2][3] |
| Molecular Formula | C₉H₁₂BClO₃ | [1] |
| Molecular Weight | 214.5 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | White to off-white crystalline powder (predicted) | [4] |
| Storage | Room temperature, sealed in a dry environment | [1] |
The Significance of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have emerged as privileged structures in medicinal chemistry.[5] Their unique ability to form reversible covalent bonds with diols is central to their biological activity and application as sensors.[6] The boron atom in boronic acids is a key feature, enabling interactions with serine residues in the active sites of enzymes, leading to potent and selective inhibition.[6] A notable example is Bortezomib, a boronic acid-containing proteasome inhibitor used in cancer therapy.[6] The subject of this guide, (4-Chloro-2-propoxyphenyl)boronic acid, serves as a valuable building block in the synthesis of complex molecules with potential therapeutic applications.[7]
Solubility Profile: A Critical Parameter for Application
The solubility of a boronic acid is a critical factor in its utility, dictating the choice of solvent for reactions such as the Suzuki-Miyaura coupling, as well as for purification by crystallization. The solubility of arylboronic acids is influenced by the substituents on the aromatic ring.
While specific quantitative solubility data for (4-Chloro-2-propoxyphenyl)boronic acid is not extensively documented, a general understanding can be derived from the behavior of analogous compounds. Phenylboronic acids generally exhibit some solubility in water and are more soluble in polar organic solvents like dimethyl sulfoxide (DMSO).[4] They are typically insoluble in nonpolar solvents such as ethers.[4] The propoxy group in (4-Chloro-2-propoxyphenyl)boronic acid is expected to increase its lipophilicity compared to unsubstituted phenylboronic acid, likely leading to enhanced solubility in organic solvents and reduced solubility in aqueous media.
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of (4-Chloro-2-propoxyphenyl)boronic acid in various solvents.
Objective: To determine the solubility of (4-Chloro-2-propoxyphenyl)boronic acid in a given solvent at a specific temperature.
Materials:
-
(4-Chloro-2-propoxyphenyl)boronic acid
-
Selected solvents (e.g., water, DMSO, methanol, toluene)
-
Scintillation vials with caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (4-Chloro-2-propoxyphenyl)boronic acid to a scintillation vial.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vial from the shaker.
-
Centrifuge the vial at a high speed to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the HPLC's detector.
-
Analyze the diluted sample by HPLC to determine the concentration of (4-Chloro-2-propoxyphenyl)boronic acid.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
Data Analysis: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Caption: Experimental workflow for determining solubility.
Acidity (pKa): A Key Determinant of Reactivity and Biological Interaction
The acidity of the boronic acid, quantified by its pKa, is a fundamental property that governs its behavior in both chemical reactions and biological systems. Boronic acids are Lewis acids, and their pKa values typically fall in the range of 4-10.[5] The pKa is significantly influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).[5]
For (4-Chloro-2-propoxyphenyl)boronic acid, the chloro group is electron-withdrawing, which would tend to lower the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8). Conversely, the propoxy group is electron-donating, which would tend to raise the pKa. The final pKa will be a result of the combined electronic effects of these substituents. A precise experimental determination is necessary for an accurate value.
Experimental Protocol for pKa Determination via Potentiometric Titration
Objective: To determine the pKa of (4-Chloro-2-propoxyphenyl)boronic acid.
Materials:
-
(4-Chloro-2-propoxyphenyl)boronic acid
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of (4-Chloro-2-propoxyphenyl)boronic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A co-solvent such as methanol may be necessary if the aqueous solubility is low.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration:
-
Place the solution in a beaker with a stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Slowly add the standardized NaOH solution from the burette in small, known increments.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly, passing the expected equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at which half of the boronic acid has been neutralized (i.e., at the half-equivalence point). This can be determined from the inflection point of the titration curve.
-
Alternatively, a first or second derivative plot of the titration data can be used to more accurately determine the equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling (4-Chloro-2-propoxyphenyl)boronic acid. Based on data for structurally similar compounds, it should be considered as potentially harmful if swallowed and may cause skin and eye irritation.[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
(4-Chloro-2-propoxyphenyl)boronic acid is a valuable reagent with significant potential in the fields of organic synthesis and drug discovery. A thorough understanding of its physical properties, including solubility and acidity, is paramount for its effective and safe utilization. While some of these properties are not yet extensively documented for this specific molecule, the experimental protocols provided in this guide offer a clear pathway for their determination, empowering researchers to fully characterize this important chemical entity.
References
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